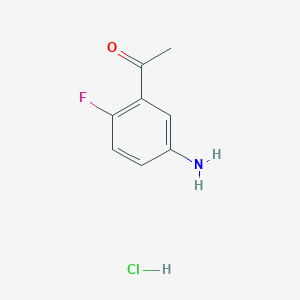

1-(5-Amino-2-fluorophenyl)ethanone hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDLMWGEHLGCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Amino 2 Fluorophenyl Ethanone Hydrochloride

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) hydrochloride is typically achieved through a multi-step linear sequence, which provides a reliable and well-understood route to the target molecule. The final step involves the formation of the hydrochloride salt from the free amine.

Multi-step Reaction Sequences from Precursors

The most common and established pathway for the synthesis of 1-(5-Amino-2-fluorophenyl)ethanone commences with the commercially available precursor, 2'-Fluoroacetophenone. This multi-step process involves two key transformations: electrophilic nitration followed by reduction of the nitro group.

The first step is the regioselective nitration of 2'-fluoroacetophenone. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The acetyl group (-COCH₃) is a meta-directing deactivator in electrophilic aromatic substitution reactions. Consequently, the incoming nitro group (-NO₂) is directed to the position meta to the acetyl group, which is position 5 on the phenyl ring. The fluorine atom, being an ortho, para-director, also influences the position of nitration. However, the strong meta-directing effect of the acetyl group generally predominates, leading to the formation of 2'-fluoro-5'-nitroacetophenone as the major product.

The second step involves the reduction of the nitro group in 2'-fluoro-5'-nitroacetophenone to an amino group (-NH₂), yielding the free base, 1-(5-amino-2-fluorophenyl)ethanone. A variety of reducing agents can be employed for this transformation. A common laboratory method involves the use of a metal catalyst, such as platinum on carbon (Pt/C), with hydrogen gas (H₂). chemicalbook.com Alternative reducing systems include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

Finally, the resulting 1-(5-amino-2-fluorophenyl)ethanone is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from the hydrochloric acid, forming the ammonium (B1175870) salt, which can then be isolated as a stable crystalline solid.

A summary of a typical reaction sequence is presented in the table below.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 2'-Fluoroacetophenone | conc. H₂SO₄; HNO₃ | 2'-Fluoro-5'-nitroacetophenone | 55% chemicalbook.com |

| 2 | 2'-Fluoro-5'-nitroacetophenone | H₂, Pt(S)/C, ethanol | 1-(5-Amino-2-fluorophenyl)ethanone | 57% chemicalbook.com |

| 3 | 1-(5-Amino-2-fluorophenyl)ethanone | HCl | 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride | High |

Convergent and Divergent Synthesis Strategies

While the linear synthesis described above is the most direct route, convergent and divergent strategies can be conceptually applied to enhance efficiency, particularly in the context of generating analogues or libraries of related compounds.

A divergent synthesis strategy begins with a common intermediate that can be elaborated into a variety of structurally related products. This approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Starting from 2'-fluoro-5'-nitroacetophenone, a divergent synthesis could be employed. The nitro group can be reduced to an amine, which can then undergo a variety of reactions such as acylation, alkylation, or arylation to produce a diverse set of derivatives. Similarly, the ketone functionality can be modified through reactions like aldol (B89426) condensation or reductive amination. This allows for the creation of a library of compounds from a single, readily accessible intermediate.

Green Chemistry Approaches in its Preparation

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Applying these principles to the synthesis of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride can lead to significant improvements in sustainability.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Reactions with high atom economy are preferred in green chemistry as they generate less waste.

For the established two-step synthesis of the free base, the atom economy can be calculated.

Step 1: Nitration C₈H₇FO + HNO₃ → C₈H₆FNO₃ + H₂O

Molecular weight of 2'-Fluoroacetophenone (C₈H₇FO): 138.14 g/mol

Molecular weight of Nitric Acid (HNO₃): 63.01 g/mol

Molecular weight of 2'-Fluoro-5'-nitroacetophenone (C₈H₆FNO₃): 183.13 g/mol

Molecular weight of Water (H₂O): 18.02 g/mol

Theoretical Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 = (183.13 / (138.14 + 63.01)) x 100 ≈ 90.9%

Step 2: Reduction (Catalytic Hydrogenation) C₈H₆FNO₃ + 3H₂ → C₈H₈FNO + 2H₂O

Molecular weight of 2'-Fluoro-5'-nitroacetophenone (C₈H₆FNO₃): 183.13 g/mol

Molecular weight of Hydrogen (H₂): 2.02 g/mol

Molecular weight of 1-(5-Amino-2-fluorophenyl)ethanone (C₈H₈FNO): 153.15 g/mol

Molecular weight of Water (H₂O): 18.02 g/mol

Theoretical Atom Economy (%) = (153.15 / (183.13 + 3 * 2.02)) x 100 ≈ 80.9%

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of 1-(5-Amino-2-fluorophenyl)ethanone, both the nitration and reduction steps can benefit from greener catalytic approaches.

Greener Nitration: Traditional nitration using a mixture of concentrated nitric and sulfuric acids generates significant acidic waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or sulfated zirconia, which can be easily separated and potentially reused. Other approaches involve using milder nitrating agents like dinitrogen pentoxide (N₂O₅) in combination with a solid catalyst, which can improve selectivity and reduce waste.

Sustainable Reduction of Nitroarenes: The catalytic hydrogenation of nitroarenes is a key step in the synthesis of many pharmaceuticals. While platinum on carbon is an effective catalyst, research into more sustainable and cost-effective alternatives is ongoing. For instance, catalysts based on earth-abundant metals like copper have shown high activity and selectivity for the reduction of nitroarenes to anilines under mild conditions. epfl.ch The use of in-situ generated copper nanoparticles from minerals like Jacquesdietrichite with ammonia (B1221849) borane (B79455) as a hydrogen source represents a promising sustainable approach. epfl.ch Furthermore, ruthenium-based nanocatalysts have also demonstrated excellent activity for the hydrogenation of nitroarenes in environmentally friendly solvents like water. acs.org These advanced catalytic systems not only reduce the reliance on precious metals but also often operate under milder reaction conditions, leading to energy savings and improved safety profiles.

By integrating these advanced synthetic methodologies and green chemistry principles, the production of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride can be made more efficient, economical, and environmentally sustainable.

Comprehensive Investigation of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) is significantly influenced by its substituents. The outcome of aromatic substitution reactions depends critically on whether the compound is in its free base or hydrochloride salt form.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The three substituents—amino (-NH₂), fluoro (-F), and acetyl (-COCH₃)—exert competing influences.

Amino Group (-NH₂): A strongly activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org

Fluoro Group (-F): A weakly deactivating group due to its inductive electron-withdrawing effect, but it directs ortho and para due to its resonance electron-donating effect. libretexts.orgyoutube.com

Acetyl Group (-COCH₃): A moderately deactivating group that directs incoming electrophiles to the meta position. masterorganicchemistry.compressbooks.pub

In the free base form, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 4 and 6). Position 6 is sterically hindered by the adjacent acetyl group, making position 4 the most likely site for substitution.

However, in the hydrochloride salt form, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. youtube.com With all three substituents being deactivating, electrophilic substitution becomes significantly more difficult and requires harsh reaction conditions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NH₂ (free base) | 5 | Strongly Activating | ortho, para |

| -F | 2 | Weakly Deactivating | ortho, para |

| -COCH₃ | 1 | Moderately Deactivating | meta |

| -NH₃⁺ (HCl salt) | 5 | Strongly Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org In 1-(5-Amino-2-fluorophenyl)ethanone, the fluorine atom can act as a leaving group.

The reactivity towards SNAr is highly dependent on the protonation state of the amino group.

In the free base form, the electron-donating amino group at the para position deactivates the ring toward nucleophilic attack, making substitution difficult.

In the hydrochloride salt form, the strongly electron-withdrawing anilinium group (-NH₃⁺) para to the fluorine atom significantly activates the ring for nucleophilic attack. youtube.com The acetyl group at the ortho position also contributes to this activation. libretexts.org Consequently, the hydrochloride salt is expected to undergo SNAr reactions, with nucleophiles displacing the fluoride (B91410) ion, much more readily than the free base. masterorganicchemistry.com

Reactivity of the Ketone Moiety

The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic addition, a characteristic reaction of ketones. This allows for a variety of chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(5-amino-2-fluorophenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction can yield chiral alcohols. rsc.org

Condensation Reactions: The ketone can react with primary amines or their derivatives to form imines (Schiff bases). For instance, condensation with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. researchgate.net

Reactions involving the α-carbon: The methyl protons adjacent to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then participate in reactions such as aldol (B89426) condensations or alkylations, though such reactions may be complicated by the presence of other functional groups.

The electronic effects of the substituents on the aromatic ring can modulate the reactivity of the ketone. The electron-withdrawing fluorine atom and, in the salt form, the anilinium group, increase the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Transformations Involving the Amino Group

The primary aromatic amino group is a versatile functional handle for synthesis, provided it is in its neutral, free base form. The hydrochloride salt must first be neutralized with a base to enable these reactions.

Diazotization: The most significant reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). researchgate.net The resulting diazonium salt of 1-(5-ethanoyl-4-fluorophenyl)diazonium is a valuable intermediate.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide variety of substituents. For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. Reaction with potassium iodide introduces an iodine, and heating in the presence of HBF₄ (Schiemann reaction) can replace the diazonium group with fluorine.

Azo Coupling: The diazonium salt can also act as an electrophile, reacting with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form highly colored azo compounds. scispace.com

Acylation and Alkylation: The nucleophilic nitrogen of the free amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides, although polyalkylation can be an issue.

Acid-Base Equilibria and Protonation States of the Hydrochloride Salt

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride is the salt formed between the weakly basic amino group and hydrochloric acid. The position of the acid-base equilibrium is governed by the pKa of the conjugate acid (the anilinium ion) and the pH of the solution.

The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The basicity of the amino group in 1-(5-amino-2-fluorophenyl)ethanone is reduced by the electron-withdrawing inductive effects of the ortho-fluoro and meta-acetyl substituents. Therefore, the pKa of the corresponding anilinium ion is expected to be lower than 4.6, likely in the range of 2.5-3.5.

The protonation state is determined by the pH:

In acidic to neutral solutions (pH < pKa): The equilibrium lies to the side of the protonated form. The compound exists predominantly as the 1-(5-ammonio-2-fluorophenyl)ethanone cation with a chloride counter-ion.

In basic solutions (pH > pKa): The anilinium ion is deprotonated, and the compound exists primarily as the neutral free base, 1-(5-amino-2-fluorophenyl)ethanone.

This equilibrium is crucial as the protonation state dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity, as discussed in the sections above.

Table 2: Predicted pKa and Predominant Species at Different pH

| pH Range | Predominant Species | Key Reactivity Implications |

|---|---|---|

| pH < 2.5 | Anilinium Salt (-NH₃⁺) | Deactivated for EAS; Activated for SNAr |

| pH > 3.5 | Free Base (-NH₂) | Activated for EAS; Deactivated for SNAr |

Derivatization Strategies and Functional Group Interconversions

Acylation and Alkylation Reactions for Diverse Scaffolds

The presence of a primary amino group makes 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) highly susceptible to N-acylation and N-alkylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modulating the compound's physicochemical properties.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form amide derivatives. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups. Friedel-Crafts acylation, a classic method for forming C-C bonds with aromatic rings, can also be considered, though direct acylation of the amino group is a more facile and common transformation unless the amine is protected. studymind.co.ukmasterorganicchemistry.com

N-Alkylation: Similarly, alkyl groups can be introduced at the nitrogen atom via reaction with alkyl halides. The reaction proceeds through nucleophilic substitution, where the amino group acts as the nucleophile. As with acylation, Friedel-Crafts alkylation of the aromatic ring is a possible pathway, but direct N-alkylation is generally preferred and more easily controlled. studymind.co.ukmasterorganicchemistry.com Polyalkylation can be a challenge but can often be controlled by stoichiometry. studymind.co.uk

| Reaction Type | Reagent | Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(4-acetyl-3-fluorophenyl)acetamide | Introduces an amide functional group, alters electronic properties, and can serve as a protecting group. |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-(2-Fluoro-5-(methylamino)phenyl)ethanone | Forms a secondary amine, modifying basicity and hydrogen bonding capability. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-substituted derivatives | Provides a controlled method for mono-alkylation. |

Halogenation and Other Aromatic Substitutions

The aromatic ring of 1-(5-Amino-2-fluorophenyl)ethanone is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful ortho-, para-directing amino group. mnstate.edu The fluorine atom is also an ortho-, para-director, while the acetyl group is a meta-director. The regiochemical outcome of substitution reactions is determined by the interplay of these directing effects, with the amino group typically exerting the dominant influence.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. Substitution is expected to occur at the positions ortho to the strongly activating amino group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, which is a versatile functional group that can be subsequently reduced to an amine. mnstate.eduyoutube.com

The directing effects of the substituents dictate that electrophilic attack will preferentially occur at the C4 and C6 positions (ortho to the amino group).

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 1-(5-Amino-4-bromo-2-fluorophenyl)ethanone | The amino group is a powerful ortho, para-director, directing the incoming electrophile to the C4 position. |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Amino-2-fluoro-4-nitrophenyl)ethanone | The strong activating and directing effect of the amino group favors substitution at the ortho C4 position. |

Regioselective Modifications and Protecting Group Chemistry

To achieve selective modification at less reactive sites or to prevent unwanted side reactions with the amino group, the use of protecting groups is an essential strategy. organic-chemistry.org The amino group can be temporarily converted into a less reactive functional group, such as an amide or a carbamate, which can be removed later in the synthetic sequence. researchgate.net

Common protecting groups for the amino functionality include:

Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride. It is stable under many reaction conditions and can be removed by acidic or basic hydrolysis. libretexts.org

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with acid. organic-chemistry.org

Benzyl (B1604629) (Bn): Introduced using benzyl bromide. It is stable to a wide range of conditions and is typically removed by hydrogenolysis. libretexts.org

Protecting the amino group reduces its activating effect on the ring, which can alter the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing the directing effects of the fluoro and acetyl groups to have more influence.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Hydrogenolysis (H₂, Pd/C) |

Cyclization Reactions for Heterocyclic Annulation

The bifunctional nature of 1-(5-Amino-2-fluorophenyl)ethanone, possessing both an amino group and a ketone, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. rsc.org This process, known as annulation, involves the formation of a new ring fused to the existing benzene (B151609) ring.

Various heterocyclic cores can be constructed:

Quinolines: The Friedländer annulation, involving the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or ester), can be employed to synthesize substituted quinolines.

Benzodiazepines: Condensation with o-phenylenediamines can lead to the formation of benzodiazepine (B76468) derivatives, a privileged scaffold in medicinal chemistry.

Indoles: Through strategies like the Fischer indole (B1671886) synthesis, where the ketone is first converted to a hydrazone and then cyclized under acidic conditions, indole derivatives can be accessed.

Pyrazoles: Reactions involving the ketone and amino functionalities can be used to build pyrazole (B372694) rings fused to other heterocyclic systems. nih.govrsc.org

These cyclization strategies are powerful tools for rapidly increasing molecular complexity and accessing biologically relevant heterocyclic frameworks.

| Target Heterocycle | Reaction Type | Co-reactant Example |

|---|---|---|

| Quinoline (B57606) | Friedländer Annulation | Ethyl acetoacetate |

| Indole | Fischer Indole Synthesis (via hydrazone) | Phenylhydrazine |

| Benzoxazepine | Condensation/Cyclization | 2-aminophenol |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Through-space coupling, observed in NMR spectroscopy, provides valuable information about the spatial proximity of nuclei, which is not conveyed through conventional through-bond (J-coupling) interactions. nih.gov This is particularly relevant for fluorinated compounds like 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) HCl.

The interaction between the fluorine atom at the C2 position and the protons of the acetyl group (Hα) can reveal the preferred conformation of the side chain relative to the phenyl ring. A significant through-space coupling constant, such as a five-bond coupling (⁵JHF), would indicate a preference for an s-trans conformation, where the carbonyl group and the fluorine atom are oriented on opposite sides of the C-C bond. Conversely, a smaller or non-existent coupling would suggest an s-cis conformation or free rotation. The magnitude of this coupling is highly dependent on the distance and orientation between the interacting nuclei. nih.gov

Table 1: Representative ¹H NMR Chemical Shift and Coupling Data for 1-(5-Amino-2-fluorophenyl)ethanone HCl Note: This data is illustrative and based on typical chemical shifts for similar structures. oregonstate.educhemistrysteps.compdx.edu

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |

| CH₃ (acetyl) | 2.6 | s | - |

| H3 | 7.2 | dd | JH3-H4 ≈ 8.5, JH3-F ≈ 10.0 |

| H4 | 6.8 | ddd | JH4-H3 ≈ 8.5, JH4-H6 ≈ 2.5, JH4-F ≈ 5.0 |

| H6 | 6.9 | dd | JH6-H4 ≈ 2.5, JH6-F ≈ 1.5 |

| NH₂ | 5.5 (broad) | s | - |

For unambiguous assignment of all proton and carbon signals and to map out the complete bonding network, multi-dimensional NMR techniques are indispensable. omicsonline.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For this compound, a COSY spectrum would show cross-peaks between the aromatic protons H3, H4, and H6, confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. slideshare.net It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nih.gov It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methyl protons of the acetyl group to the carbonyl carbon and the adjacent aromatic carbon (C1), confirming the placement of the ethanone (B97240) moiety on the phenyl ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. labmanager.comcontractlaboratory.comlabx.comspectroscopyonline.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation, which induces changes in the dipole moment of a molecule. sapub.org It is particularly sensitive to polar functional groups.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. sapub.org It is often effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, these techniques would identify characteristic vibrations for the amine, ketone, and fluoro-aromatic functionalities.

Table 2: Representative Vibrational Frequencies for this compound Note: This data is illustrative and based on typical vibrational frequencies for the present functional groups. sapub.org

| Functional Group/Vibration | Technique | Representative Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | FTIR/Raman | 3400 - 3200 | Asymmetric and symmetric stretching of the primary amine. |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C=O Stretch (Ketone) | FTIR/Raman | 1680 - 1660 | Strong absorption characteristic of an aryl ketone. |

| Aromatic C=C Stretch | FTIR/Raman | 1600 - 1450 | Phenyl ring stretching vibrations. |

| C-N Stretch (Aromatic Amine) | FTIR | 1340 - 1250 | Stretching of the bond between the phenyl ring and the nitrogen atom. |

| C-F Stretch | FTIR | 1250 - 1020 | Strong absorption due to the carbon-fluorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.govalgimed.com

For 1-(5-Amino-2-fluorophenyl)ethanone, HRMS can confirm the molecular formula C₈H₈FNO. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, providing structural information based on the resulting daughter ions. nih.govyoutube.com Common fragmentation pathways for acetophenone (B1666503) derivatives include the loss of the methyl group (•CH₃) to form a stable benzoyl cation and subsequent loss of carbon monoxide (CO). lookchem.commsu.eduasdlib.orglibretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for 1-(5-Amino-2-fluorophenyl)ethanone

| Ion/Fragment | Molecular Formula | Calculated m/z |

| [M+H]⁺ (Protonated Molecule) | C₈H₉FNO⁺ | 154.06627 |

| [M-CH₃]⁺ (Loss of methyl) | C₇H₅FNO⁺ | 138.03499 |

| [M-CH₃-CO]⁺ (Loss of methyl and CO) | C₆H₅FN⁺ | 110.04004 |

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. numberanalytics.com This crystal packing is governed by a network of intermolecular interactions. numberanalytics.comias.ac.in For this compound, the hydrochloride salt form introduces strong ionic interactions and hydrogen bonding possibilities.

Key expected interactions include:

Hydrogen Bonding: The protonated amino group (–NH₃⁺) would act as a strong hydrogen bond donor, interacting with the chloride anion (Cl⁻) and potentially with the carbonyl oxygen of neighboring molecules. nih.govnih.gov

Other Weak Interactions: C-H···O and C-H···F interactions may also play a role in the supramolecular assembly. researchgate.net

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. nih.govmdpi.com

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces, which determine the preferred shape of the isolated molecule, and intermolecular forces, which arise from the packing of molecules within the crystal lattice. For aromatic ketones such as 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring.

Studies on closely related 2'-fluoro-substituted acetophenone derivatives have consistently shown a strong preference for an s-trans conformation in the solid state. nih.govnih.govacs.org This conformation is characterized by the carbonyl group of the acetyl moiety being oriented away from the fluorine atom on the phenyl ring. The predominance of the s-trans conformer is attributed to the minimization of repulsive electrostatic interactions between the partially negatively charged fluorine and oxygen atoms. nih.govnih.gov In the alternative s-cis conformation, these two electronegative atoms would be in closer proximity, leading to greater electrostatic repulsion and a less stable arrangement.

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules in the crystalline state, providing precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For other 2'-fluoro-substituted acetophenone derivatives that have been successfully crystallized, X-ray crystallographic analysis has unequivocally confirmed the presence of the s-trans conformer in the solid state. nih.govnih.gov

While specific crystallographic data for 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride is not publicly available, the expected conformational parameters can be inferred from studies on analogous compounds. The planarity of the phenyl ring is expected to be maintained, with the acetyl group also being largely coplanar with the ring to maximize conjugation. The key dihedral angle defining the conformation, C(ar)-C(ar)-C(O)-C(methyl), would be expected to be close to 180° in the s-trans arrangement.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another valuable tool for characterizing the conformational properties of crystalline solids. nih.gov This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. By analyzing the chemical shifts and couplings in the solid state, information about the local electronic environment and through-space interactions can be obtained, which can help to deduce the molecular conformation. For instance, through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group (Hα) or the carbonyl carbon (Cα) can provide evidence for the predominant conformation. nih.govacs.org

Based on the available research on similar fluorinated acetophenones, a hypothetical data table representing the expected conformational characteristics of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride in the crystalline state is presented below. It is important to note that these are anticipated values based on related structures and would require experimental verification.

| Parameter | Expected Conformation/Value | Rationale |

| Overall Conformation | Predominantly s-trans | Minimization of electrostatic repulsion between fluorine and carbonyl oxygen atoms. nih.govnih.gov |

| Dihedral Angle (C-C-C=O) | Approximately 180° | Defines the s-trans orientation of the acetyl group relative to the fluorine-bearing carbon. |

| Planarity | Phenyl ring and acetyl group are expected to be largely coplanar. | Maximizes π-conjugation between the aromatic ring and the carbonyl group. |

| Intermolecular Interactions | Likely involves hydrogen bonding from the ammonium (B1175870) and amino groups, and the chloride ion. | The presence of hydrogen bond donors and acceptors promotes the formation of a stable crystal lattice. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By focusing on the electron density, DFT methods can predict a wide array of molecular properties. For 1-(5-Amino-2-fluorophenyl)ethanone (B1273087), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic characteristics. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing fluorine (-F) and acetyl (-COCH3) groups creates a complex electronic environment within the aromatic ring, which can be meticulously analyzed through DFT. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For 1-(5-Amino-2-fluorophenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly involving the lone pair of the nitrogen atom. Conversely, the LUMO is anticipated to be distributed over the acetyl group and the aromatic ring, reflecting the electron-accepting nature of the carbonyl group. The fluorine atom's electronegativity would also influence the energies and distributions of these orbitals. nih.gov A smaller HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer, which is a key factor in determining a molecule's optical and electronic properties. dergipark.org.tr

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.8 to -6.2 | Electron-donating capability, susceptibility to electrophilic attack. |

| ELUMO | -1.5 to -1.9 | Electron-accepting capability, susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 4.0 to 4.7 | Indicates moderate chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. researchgate.net

In the MEP map of 1-(5-Amino-2-fluorophenyl)ethanone, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The fluorine atom would also exhibit a region of negative potential. The hydrogen atoms of the amino group and the aromatic ring would show positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding. embrapa.br

| Molecular Region | Predicted Potential | Color Code | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Most Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. |

| Amino Group Hydrogens | Most Positive | Blue | Site for nucleophilic attack, hydrogen bond donor. |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | Complex reactivity influenced by substituents. |

| Fluorine Atom | Negative | Red/Orange | Potential site for electrophilic interaction. |

For 1-(5-Amino-2-fluorophenyl)ethanone, significant NBO interactions are expected. A strong interaction would likely occur between the lone pair of the amino nitrogen (nN) and the antibonding π* orbitals of the aromatic ring (π*C-C), indicating delocalization of the nitrogen's electrons into the ring. Similarly, interactions involving the lone pairs of the carbonyl oxygen (nO) and the fluorine atom (nF) with adjacent antibonding orbitals would contribute to the molecule's electronic stabilization. These hyperconjugative interactions are key to understanding the influence of the substituents on the ring's aromaticity and reactivity. researchgate.net

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Namino | π(Cring-Cring) | > 40 | Strong resonance stabilization from amino group. |

| LP(2) Ocarbonyl | σ(Ccarbonyl-Cring) | ~ 5-10 | Hyperconjugation involving carbonyl oxygen. |

| LP(3) F | σ(Cring-Cring) | ~ 2-5 | Weak hyperconjugation from fluorine lone pairs. |

| π(Cring-Cring) | π(C=O) | > 15 | Conjugation between the ring and acetyl group. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide insights into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformers), and the energy barriers between them. researchgate.net

For 1-(5-Amino-2-fluorophenyl)ethanone, a key area of conformational flexibility is the rotation around the single bond connecting the acetyl group to the phenyl ring. MD simulations, often employing force fields like AMBER or CHARMM, can map the potential energy surface associated with this rotation. acs.org This would reveal the most stable (lowest energy) orientation of the acetyl group relative to the ring, which is influenced by steric hindrance and electronic interactions with the ortho-fluorine and para-amino substituents. Such simulations are critical for understanding how the molecule might interact with a biological target, as its shape can dictate its binding affinity. mdpi.com

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior. ethz.chchemrxiv.org

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer. mdpi.com

Global Softness (S) : S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons. mdpi.com

By calculating these descriptors for 1-(5-Amino-2-fluorophenyl)ethanone, a comprehensive profile of its reactivity can be established. A higher electrophilicity index, for instance, would suggest the molecule is a good electrophile, which is consistent with the presence of the electron-withdrawing acetyl group. nih.gov

| Descriptor | Formula | Predicted Value Range |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.8 - 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 - 1.9 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 to -4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.8 - 3.7 |

Spectroscopic Property Simulations (e.g., NMR, IR, Raman)

DFT calculations are also highly effective for predicting the spectroscopic properties of a molecule. By calculating the vibrational frequencies and the magnetic shielding tensors, one can simulate the Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. scispace.com

IR and Raman Spectra : The simulation of vibrational spectra involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. For 1-(5-Amino-2-fluorophenyl)ethanone, characteristic vibrational modes would include the C=O stretch of the ketone (around 1680 cm⁻¹), N-H stretching of the amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and various aromatic C-H and C-C stretching and bending modes. scispace.comrasayanjournal.co.in

NMR Spectra : Theoretical calculations of NMR chemical shifts involve determining the magnetic shielding of each nucleus. These predicted shifts for ¹H, ¹³C, and ¹⁹F can be compared to experimental data to aid in structure elucidation. The chemical shifts would be highly sensitive to the electronic environment. For example, the aromatic protons would show distinct shifts due to the combined electron-donating effect of the amino group and the electron-withdrawing effects of the fluoro and acetyl groups. The ¹⁹F chemical shift would also be a key identifier for the molecule.

These simulated spectra serve as a powerful complement to experimental data, aiding in the definitive characterization of the compound's structure and bonding.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structural framework of 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) hydrochloride makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The presence of an ortho-aminoaryl ketone functionality is particularly suited for condensation reactions that lead to the formation of fused ring systems, which are prevalent in many biologically active molecules.

One of the most notable applications of 2-aminoaryl ketones is in the Friedländer annulation for the synthesis of quinolines. microbiologyresearch.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride can react with various ketones or aldehydes to yield highly substituted fluorinated quinolines. The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline (B57606) ring system. organic-chemistry.orgwikipedia.org The fluorine substituent at the 2-position of the starting material is retained in the final quinoline product, offering a route to novel fluoroquinolines, a class of compounds with significant therapeutic applications. nih.govasm.orgnih.gov

| Heterocyclic System | General Synthetic Method | Key Reaction Intermediate |

| Quinolines | Friedländer Annulation | Imine or Enamine |

| Benzodiazepines | Condensation with Amino Acids | Schiff Base |

| Benzothiazines | Reaction with Sulfur Reagents | Thio-imine |

Beyond quinolines, this precursor can also be utilized in the synthesis of other important heterocyclic scaffolds. For instance, condensation reactions with α-amino acids or their derivatives can lead to the formation of 1,4-benzodiazepines , a class of compounds with a wide range of pharmacological activities. youtube.comresearchgate.netacademicjournals.org The reaction typically proceeds through the formation of a Schiff base, followed by intramolecular cyclization.

Furthermore, the reaction of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride with sulfur-containing reagents can be employed to construct benzothiazine derivatives. These compounds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves the formation of a sulfur-containing intermediate that undergoes cyclization to form the benzothiazine ring.

Intermediate in the Construction of Functionalized Carbon Frameworks

The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened up new avenues for applications in gas storage, separation, and catalysis. The properties of these materials are highly dependent on the organic linkers used in their synthesis. Amino-functionalized organic molecules are particularly valuable as linkers because the amino group can serve as a coordination site for metal ions in MOFs or as a reactive site for the formation of covalent bonds in COFs. tcichemicals.comacs.orgacs.orgrsc.org

1-(5-Amino-2-fluorophenyl)ethanone hydrochloride, with its reactive amino group, can be envisioned as a potential building block for the construction of such functionalized carbon frameworks. The amino group can be utilized to form imine, amide, or other covalent linkages, which are common in the structure of COFs. tcichemicals.comacs.orgrsc.org The presence of the fluorine atom and the acetyl group on the phenyl ring could impart unique properties to the resulting framework, such as modified electronic properties, enhanced stability, or the potential for post-synthetic modification.

| Framework Type | Role of 1-(5-Amino-2-fluorophenyl)ethanone | Potential Linkage Chemistry |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Coordination with metal ions via the amino group or a derivatized acetyl group. |

| Covalent Organic Frameworks (COFs) | Monomeric Building Block | Formation of imine or amide bonds through the amino group. |

In the context of MOFs, while the amino group itself can coordinate to metal centers, the acetyl group could also be chemically modified, for example, to a carboxylate group, to serve as a more traditional binding site for metal-cluster formation. rsc.orgekb.egresearchgate.netnih.gov The resulting fluorinated and potentially chiral MOFs could exhibit interesting properties for enantioselective separations or catalysis.

Utility in Novel Material Precursor Chemistry

The unique combination of functional groups in 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride also makes it a promising precursor for the synthesis of novel materials, particularly in the realm of conjugated polymers. Fluorinated conjugated polymers are a class of materials that have garnered significant interest for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org The introduction of fluorine atoms into the polymer backbone can significantly influence the material's electronic properties, solubility, and stability. nih.gov

The amino group of 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride can be utilized as a handle for polymerization reactions. For example, it could undergo condensation polymerization with other monomers to form polyimines or polyamides. The resulting polymers would possess a fluorinated phenyl ring as part of their conjugated backbone. The acetyl group could also be involved in polymerization reactions or be used for post-polymerization modifications to fine-tune the material's properties.

| Material Class | Role of 1-(5-Amino-2-fluorophenyl)ethanone | Key Structural Contribution |

| Conjugated Polymers | Monomer | Introduction of fluorine and a conjugated phenyl ring into the polymer backbone. |

| Functional Coatings | Precursor | Formation of thin films with tailored surface properties due to the fluorine content. |

Synthesis of Analogs for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. The synthesis of a library of structurally related analogs is a prerequisite for conducting SAR studies. 1-(5-Amino-2-fluorophenyl)ethanone hydrochloride is an excellent starting point for the generation of such libraries, particularly for classes of compounds like fluoroquinolones and benzodiazepines. nih.govasm.orgnih.govyoutube.comacademicjournals.org

Each of the three functional groups on the phenyl ring—the amino, fluoro, and acetyl groups—can be systematically modified to explore their impact on the biological activity of the resulting heterocyclic compounds.

| Functional Group | Potential Modifications | Rationale for Modification |

| Amino Group | Alkylation, Acylation, Diazotization followed by substitution | To probe the effect of steric and electronic properties at this position. |

| Acetyl Group | Reduction, Oxidation, Aldol condensation, Grignard reaction | To investigate the influence of the side chain's length, polarity, and steric bulk. |

| Fluorine Atom | (Not easily modified directly) | Serves as a key structural feature; its influence is studied by comparing with non-fluorinated analogs. |

For example, the amino group can be alkylated or acylated to investigate the effect of steric bulk and electronic properties. The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or undergo various carbon-carbon bond-forming reactions to introduce a wide range of substituents. By synthesizing a series of analogs with these modifications and then converting them into the desired heterocyclic scaffolds (e.g., quinolines or benzodiazepines), researchers can systematically probe the SAR and identify the key structural features required for optimal biological activity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

As a functionalized aminophenone, 1-(5-Amino-2-fluorophenyl)ethanone (B1273087) hcl is an ideal substrate for the development of new catalytic reactions aimed at synthesizing complex molecular architectures with high efficiency and selectivity. mdpi.com Future research is likely to focus on several key areas:

Advanced C-H Activation and Functionalization: Direct C–H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, enhancing atom economy. acs.org Future studies could explore the use of transition metal catalysts (e.g., palladium, rhodium, copper) to selectively functionalize the C-H bonds of the aromatic ring of 1-(5-Amino-2-fluorophenyl)ethanone. This would enable the direct introduction of new aryl, alkyl, or heteroatom substituents, providing rapid access to diverse libraries of novel compounds. Research into directing group strategies, where the existing amino or ketone group guides the catalyst to a specific C-H bond, could offer precise control over regioselectivity. acs.orgrsc.org

Asymmetric Catalysis for Chiral Scaffolds: The development of catalytic methods for the enantioselective transformation of 1-(5-Amino-2-fluorophenyl)ethanone derivatives is a significant avenue. For instance, asymmetric reduction of the ketone or catalytic reactions involving the amine could generate chiral centers. This is particularly relevant for producing enantiomerically pure β-amino alcohols, privileged motifs in many pharmaceuticals. nih.gov

Novel Heterocycle Synthesis: The compound is a prime candidate for synthesizing quinazoline (B50416) derivatives, a class of heterocycles with broad biological activities. nih.govnih.gov While traditional methods exist, future work will likely focus on novel catalytic cyclization and condensation reactions that offer milder conditions, broader substrate scope, and higher yields. This includes exploring metal-catalyzed one-pot syntheses that combine multiple reaction steps into a single, efficient process.

Interactive Table: Potential Catalytic Transformations

| Transformation Type | Potential Catalyst Class | Target Molecular Scaffold | Anticipated Advantage |

|---|---|---|---|

| C-H Arylation | Palladium, Rhodium | Biaryl Aminophenones | Avoids pre-functionalization, increases molecular complexity. |

| Asymmetric Ketone Reduction | Chiral Ruthenium or Rhodium Complexes | Chiral Fluoro-substituted Amino Alcohols | Access to enantiomerically pure building blocks. |

| One-Pot Quinazoline Synthesis | Copper, Zinc, Palladium | Substituted Quinazolines/Quinazolinones | Improved efficiency and reduced waste. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms, which offer enhanced safety, scalability, and efficiency. springerprofessional.de The synthesis of derivatives from 1-(5-Amino-2-fluorophenyl)ethanone hcl is well-suited for this transition.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and cleaner reaction profiles. nih.gov For reactions involving potentially hazardous intermediates or highly exothermic steps, the small reactor volumes in flow systems significantly improve safety. durham.ac.uk Future research will likely focus on translating multi-step syntheses of heterocyclic compounds, such as triazoles or quinazolines starting from this aminophenone building block, into fully integrated, multi-step flow sequences. nih.govcam.ac.uk

Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and in-line purification and analysis, could utilize this compound to rapidly generate large libraries of analogues. This high-throughput approach is invaluable for medicinal chemistry programs, allowing for the rapid exploration of structure-activity relationships (SAR) to identify promising drug candidates.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of 1-(5-Amino-2-fluorophenyl)ethanone—an aromatic ring, hydrogen bond donors/acceptors (amine and ketone), and a fluorine atom—make it and its derivatives intriguing candidates for supramolecular design.

Role of Fluorine: The fluorine atom can participate in specific non-covalent interactions, including hydrogen bonding, halogen bonding, and fluorous interactions, which can be exploited to direct the self-assembly of molecules into well-defined architectures. nih.govscispace.comnih.gov Research into fluorinated compounds has shown that fluorine substitution can significantly alter crystal packing and the stability of supramolecular structures. researchgate.net

Host-Guest Chemistry: Derivatives of 1-(5-Amino-2-fluorophenyl)ethanone could be designed as "guest" molecules that bind within the cavity of larger "host" macrocycles like cyclodextrins, cucurbiturils, or cycloaramides. researchgate.netmdpi.com Such host-guest complexation can alter the properties of the guest, for example, by increasing its solubility or protecting it from degradation. The amino group, in its protonated ammonium (B1175870) form, is a particularly effective binding motif for electron-rich host cavities. mdpi.com

Self-Assembly: By modifying the core structure with additional functional groups capable of specific interactions (e.g., π-stacking, hydrogen bonding), derivatives of this aminophenone could be programmed to self-assemble into larger, ordered structures like gels, liquid crystals, or discrete molecular cages. nih.gov

Interactive Table: Supramolecular Potential

| Structural Feature | Potential Non-Covalent Interaction | Application in Supramolecular Chemistry |

|---|---|---|

| Aromatic Ring | π–π Stacking | Directing self-assembly into columnar or layered structures. |

| Amino and Carbonyl Groups | Hydrogen Bonding | Formation of predictable networks, binding to host molecules. researchgate.net |

| Fluorine Atom | Halogen Bonding, C-F···H Interactions | Fine-tuning crystal packing and stabilizing specific conformations. nih.govnih.gov |

| Ammonium (protonated form) | Cation–π, Ion-Dipole Interactions | Binding as a guest in electron-rich macrocyclic hosts. mdpi.com |

Theoretical Predictions for Undiscovered Reactivities and Synthetic Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and explore potential reaction mechanisms before they are attempted in the lab. For this compound, theoretical methods can guide the discovery of new synthetic applications.

Density Functional Theory (DFT) is a computational method that can be used to calculate the electronic structure of molecules. chemrevlett.com By mapping the molecular electrostatic potential, researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into the compound's intrinsic reactivity. chemrevlett.com Such studies can compare the reactivity of this aminophenone with related compounds to understand the electronic influence of the fluorine substituent. nih.gov

Furthermore, computational modeling can be used to investigate the transition states and energy barriers of potential, yet undiscovered, reactions. osti.gov For example, theoretical calculations could be employed to screen different catalysts for a novel C-H activation reaction or to predict the regioselectivity of a complex cyclization. nih.gov This predictive power can rationalize experimental observations and, more importantly, guide the design of new experiments, accelerating the discovery of novel transformations and synthetic pathways. researchgate.net

Q & A

What are the optimal synthetic routes for 1-(5-Amino-2-fluorophenyl)ethanone HCl, and how can yield be maximized?

Classification : Basic Research Question

Answer :

The synthesis of halogenated acetophenones like this compound typically employs Friedel-Crafts acylation or nucleophilic aromatic substitution. For Friedel-Crafts, use 3-fluoro-4-aminobenzaldehyde as the precursor, reacting with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . To maximize yield:

- Purify solvents (e.g., dry toluene via molecular sieves) to avoid side reactions.

- Monitor reaction progress via TLC with UV visualization, using a 3:1 hexane/ethyl acetate mobile phase.

- Isolate the HCl salt by adding concentrated HCl to the ethanone intermediate in cold ethanol, followed by recrystallization .

How do structural modifications (e.g., fluorine position) impact the electronic properties of this compound?

Classification : Advanced Research Question

Answer :

The fluorine atom at the ortho position (2-fluorophenyl) induces strong electron-withdrawing effects, altering the acetophenone’s reactivity. Computational studies (DFT) or spectroscopic methods (¹⁹F NMR) can quantify these effects:

- Compare ¹³C NMR chemical shifts of the carbonyl carbon in this compound versus non-fluorinated analogs. A downfield shift indicates increased electrophilicity .

- Use Hammett substituent constants (σₚ) to predict reaction rates in subsequent derivatization (e.g., fluorinated analogs show σₚ ≈ 0.78 for ortho-F) .

What analytical methods are recommended for purity assessment and impurity profiling?

Classification : Basic Research Question

Answer :

- HPLC-DAD : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (flow rate: 1 mL/min). Detect impurities like 3-hydroxyphenyl ethanone (common byproduct) at 254 nm .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 184.0634 (calc. 184.0637) and detects halogenated impurities (e.g., brominated analogs) via isotopic patterns .

- Elemental Analysis : Validate HCl content (theoretical Cl%: 16.2%) to ensure stoichiometric salt formation .

How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Classification : Advanced Research Question

Answer :

Contradictions often arise from solvent effects or proton exchange in amino groups. Mitigation strategies:

- Record ¹H NMR in DMSO-d₆ (not CDCl₃) to stabilize the amino group and reduce exchange broadening.

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the ortho-F substituent causes deshielding of adjacent protons (δ ≈ 7.8–8.2 ppm for aromatic H) .

- Compare with reference data from NIST Chemistry WebBook for acetophenone derivatives, ensuring solvent and temperature match .

What stability challenges exist for this compound under varying storage conditions?

Classification : Basic Research Question

Answer :

The compound is hygroscopic and light-sensitive. Stability protocols:

- Store at -20°C in amber vials under argon.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Common degradation products include 5-fluoroanthranilic acid (hydrolysis of the acetophenone group) .

- Use Karl Fischer titration to track moisture uptake, which accelerates HCl loss .

How does the amino group influence reactivity in cross-coupling or cyclometalation reactions?

Classification : Advanced Research Question

Answer :

The primary amino group (-NH₂) acts as a directing group in palladium-catalyzed reactions. For cyclometalated complexes:

- React this compound with Pd(OAc)₂ in acetonitrile at 80°C to form a palladacycle. Characterize via X-ray crystallography to confirm N,C-chelation .

- Compare catalytic activity in Suzuki-Miyaura couplings with/without the amino group. Amino-substituted analogs show enhanced turnover due to stabilizing Pd intermediates .

What safety precautions are critical during handling?

Classification : Basic Research Question

Answer :

- PPE : Use nitrile gloves and safety goggles; the compound is a skin irritant (H315) .

- Ventilation : Perform reactions in a fume hood to avoid HCl vapor exposure.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.